N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide
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Overview
Description
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide is a complex organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with salicylamide under specific conditions. The reaction is usually catalyzed by a base such as sodium acetate at room temperature. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide involves its interaction with molecular targets and pathways:
Free Radical Scavenging: Acts as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress.
Apoptosis Induction: Activates pro-apoptotic proteins such as Bax and caspase-3, leading to programmed cell death in cancer cells .
Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
N-(3-Methyl-1-phenyl-2-propyl-3-pyrazolin-5-ylidene)salicylamide can be compared with other similar compounds such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS) .
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Exhibits a broad spectrum of biological activities, including anti-inflammatory and antibacterial properties .
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
Properties
CAS No. |
96935-36-3 |
---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-hydroxy-N-(5-methyl-2-phenyl-1-propylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-13-22-15(2)14-19(23(22)16-9-5-4-6-10-16)21-20(25)17-11-7-8-12-18(17)24/h4-12,14,24H,3,13H2,1-2H3 |
InChI Key |
RWTQXKUJLRYOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
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